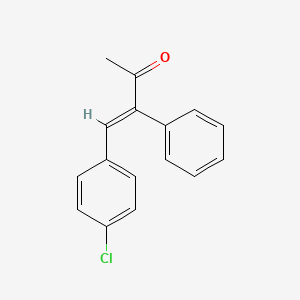
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a chemical compound with the CAS Number: 38661-91-5. It has a molecular weight of 256.73 and its IUPAC name is (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is 1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a solid compound . It has a molecular weight of 256.73 .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research has been conducted on the molecular structure, spectroscopic analysis, and electronic properties of derivatives similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one". Studies have utilized techniques such as FT-IR, NMR, and X-ray diffraction to understand the compound's structure and properties. For instance, a study on the molecular structure, FT-IR, first-order hyperpolarizability, and other electronic properties of a closely related compound showcased its potential in nonlinear optical applications due to its significant hyperpolarizability values compared to standard materials like urea. This suggests its utility in optoelectronic and charge transport properties, which are crucial for semiconductor devices (A. Najiya et al., 2014).
Computational Insights and Chemical Reactivity
Another study provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a related compound, employing density functional theory (DFT) to explore its geometrical framework and electronic behavior. The investigation included analyses of bond lengths, bond angles, molecular electrostatic potential surface, and vibrational assignments, contributing to a deeper understanding of its chemical behavior and potential applications in material science (Vishnu A. Adole et al., 2020).
Nonlinear Optical (NLO) Properties
Research into the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including compounds structurally similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one", revealed their potential as materials for optoelectronic applications. These studies emphasize the compounds' suitability for use in semiconductor devices due to their significant NLO activities and thermal stability, highlighting their role in enhancing electron transport materials for organic semiconductor devices (M. Shkir et al., 2019).
Antimicrobial Activity and Molecular Docking
The antimicrobial properties of certain derivatives have also been studied, with computational and experimental approaches used to examine their effectiveness against various bacterial and fungal strains. Molecular docking studies further elucidate the potential mechanisms of action, providing a foundation for developing novel antimicrobial agents (C. Sivakumar et al., 2021).
Propiedades
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPHNWMLWIYGY-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
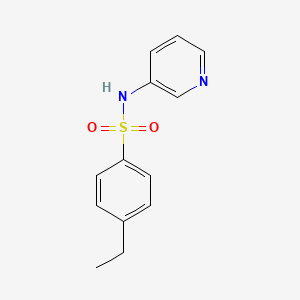
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
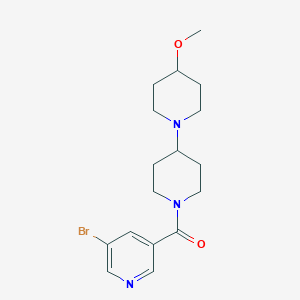
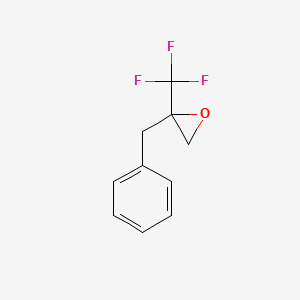
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
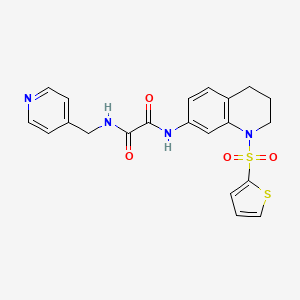
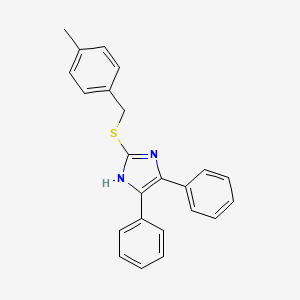
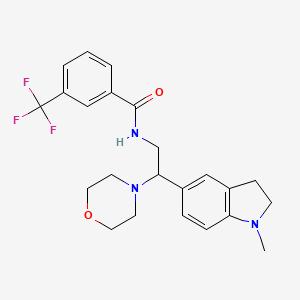
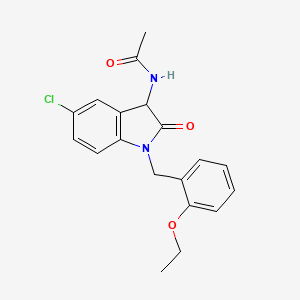
![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)